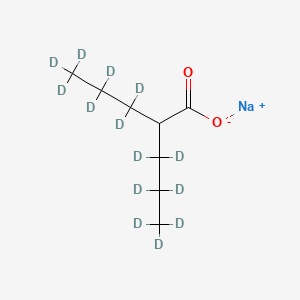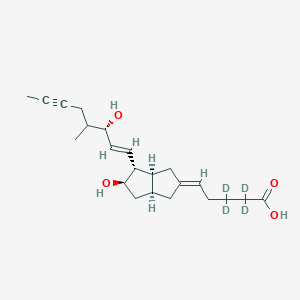
Dbco-peg3-tco
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dbco-peg3-tco is a heterobifunctional linker used in bioconjugation and click chemistry. It contains a dibenzocyclooctyne (DBCO) moiety and a trans-cyclooctene (TCO) moiety linked through a polyethylene glycol (PEG) chain. This compound is widely used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates due to its high reactivity and specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dbco-peg3-tco involves several steps:
Synthesis of DBCO-PEG3: The DBCO moiety is first attached to a PEG3 chain. This is typically done by reacting DBCO-NHS ester with PEG3-amine in the presence of a base like triethylamine.
Attachment of TCO: The TCO moiety is then attached to the PEG3 chain. This is achieved by reacting TCO-NHS ester with the DBCO-PEG3 intermediate.
The reactions are usually carried out in organic solvents such as dichloromethane or dimethylformamide, and the products are purified by column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the purification processes are scaled up using techniques like high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Dbco-peg3-tco undergoes several types of reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO moiety reacts with azide groups in a copper-free click reaction.
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: The TCO moiety reacts with tetrazine groups to form a stable dihydropyridazine linkage
Common Reagents and Conditions
SPAAC Reaction: Typically carried out in aqueous conditions without the need for a catalyst.
iEDDA Reaction: Also performed in aqueous conditions, often at room temperature, and does not require a catalyst
Major Products
SPAAC Reaction: Forms a stable triazole linkage.
iEDDA Reaction: Forms a stable dihydropyridazine linkage
Scientific Research Applications
Dbco-peg3-tco has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling and tracking of biomolecules in live cells.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Employed in the production of diagnostic tools and therapeutic agents .
Mechanism of Action
Dbco-peg3-tco exerts its effects through bioorthogonal click reactions:
DBCO Moiety: Reacts with azide groups via SPAAC, forming a stable triazole linkage.
TCO Moiety: Reacts with tetrazine groups via iEDDA, forming a stable dihydropyridazine linkage.
These reactions are highly specific and occur rapidly under mild conditions, making this compound an excellent tool for bioconjugation .
Comparison with Similar Compounds
Similar Compounds
Dbco-peg4-tco: Similar structure but with an additional PEG unit, offering increased solubility and flexibility.
Dbco-peg6-tco: Contains a longer PEG chain, providing even greater solubility and reduced steric hindrance.
Uniqueness
Dbco-peg3-tco is unique due to its balanced PEG chain length, which offers an optimal combination of solubility, flexibility, and reactivity. This makes it particularly suitable for a wide range of bioconjugation applications .
Properties
Molecular Formula |
C36H45N3O7 |
|---|---|
Molecular Weight |
631.8 g/mol |
IUPAC Name |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C36H45N3O7/c40-34(18-19-35(41)39-28-31-12-7-6-10-29(31)16-17-30-11-8-9-15-33(30)39)37-20-22-43-24-26-45-27-25-44-23-21-38-36(42)46-32-13-4-2-1-3-5-14-32/h1-2,6-12,15,32H,3-5,13-14,18-28H2,(H,37,40)(H,38,42)/b2-1+/t32-/m1/s1 |
InChI Key |
OYEIJQBQBCHZLD-XIASJIJZSA-N |
Isomeric SMILES |
C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


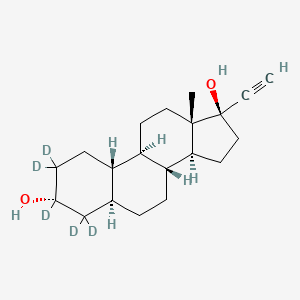
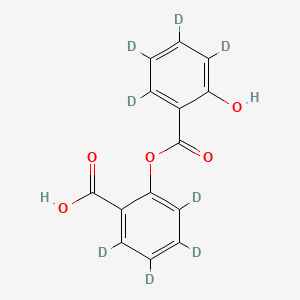
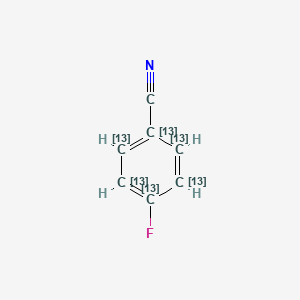
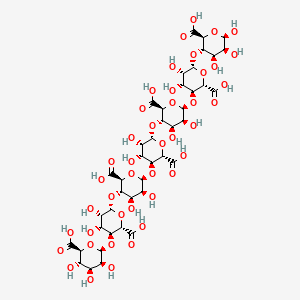
![(2R,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide](/img/structure/B12422555.png)
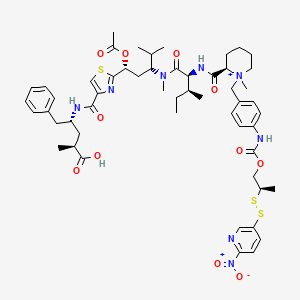
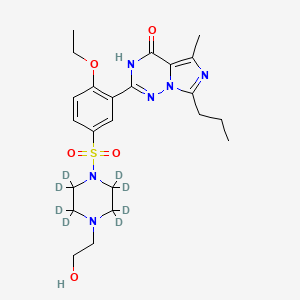
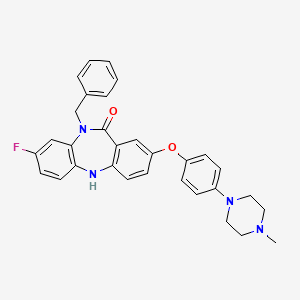
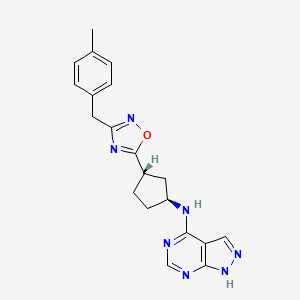
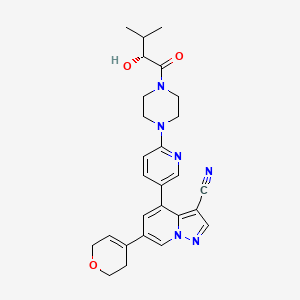
![2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide](/img/structure/B12422599.png)
![8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene](/img/structure/B12422606.png)
